(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid
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Overview
Description
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid is an organic compound belonging to the family of phenylacetic acids It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, along with an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the bromine, fluorine, and nitro groups in the compound can potentially interact with various biological targets .
Biochemical Pathways
Given the presence of reactive groups in the molecule, it is plausible that it could interfere with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it is expected to have good absorption and distribution. The presence of halogens (bromine and fluorine) in the molecule could potentially affect its metabolism and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-nitrophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed: The major products formed from these reactions include various substituted phenylacetic acids, amino derivatives, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Bromo-2-fluoro-6-nitrophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- (3-Bromo-2-fluoro-6-nitrophenyl)acetic acid
- (4-Fluoro-2-nitrophenyl)acetic acid
- (4-Bromo-2-fluorophenyl)acetic acid
Comparison: Compared to similar compounds, (4-Bromo-2-fluoro-6-nitrophenyl)acetic acid is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of chemical reactions it can undergo. For example, the presence of both bromine and nitro groups enhances its electrophilic nature, making it more reactive in nucleophilic substitution reactions compared to compounds lacking these substituents.
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-6-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c9-4-1-6(10)5(3-8(12)13)7(2-4)11(14)15/h1-2H,3H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWVGTRCXLLTOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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